molecular formula C9H12ClNO3 B6304713 Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl CAS No. 2177264-20-7

Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl

Cat. No.: B6304713
CAS No.: 2177264-20-7
M. Wt: 217.65 g/mol
InChI Key: TYJHPMYVFGZDBX-UHFFFAOYSA-N
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Description

Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride is a heterocyclic compound with a unique structure that combines elements of both furan and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-oxoacetate with a suitable amine to form the pyrrole ring, followed by cyclization with a furan derivative. The reaction conditions often require the use of catalysts such as iron (III) chloride and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target, but generally, it can influence biochemical processes by altering the function of key proteins .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate: (without hydrochloride)

  • Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate methyl ester
  • Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate ethyl ester

Uniqueness

Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride is unique due to the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. This makes it distinct from its analogs and potentially more suitable for certain applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-2-12-9(11)7-5-13-8-4-10-3-6(7)8;/h5,10H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJHPMYVFGZDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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